molecular formula C20H29ClN2O3 B4061018 2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride

2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride

Cat. No. B4061018
M. Wt: 380.9 g/mol
InChI Key: IYNUBSILUZHIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride, also known as ABE-418, is a chemical compound that has been extensively studied for its potential use in treating neurological disorders. This compound belongs to the class of compounds known as acetylcholinesterase inhibitors, which are known to improve cognitive function in individuals with neurological disorders such as Alzheimer's disease.

Mechanism of Action

2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride increases the levels of acetylcholine in the brain, which can improve cognitive function in individuals with neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects
2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function in individuals with neurological disorders such as Alzheimer's disease. This compound has also been shown to protect against the toxic effects of beta-amyloid, a protein that is known to accumulate in the brains of individuals with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride is that it has been extensively studied and has been shown to be effective in animal models of Alzheimer's disease. However, one limitation is that the compound has not yet been tested in humans and its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for research on 2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride. One area of research could focus on testing the compound in humans to determine its safety and efficacy in treating neurological disorders such as Alzheimer's disease. Another area of research could focus on developing new compounds that are more effective and have fewer side effects than 2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride. Additionally, research could focus on understanding the mechanism of action of 2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride in more detail, which could lead to the development of new treatments for neurological disorders.

Scientific Research Applications

2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride has been extensively studied for its potential use in treating neurological disorders such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and has also been shown to protect against the toxic effects of beta-amyloid, a protein that is known to accumulate in the brains of individuals with Alzheimer's disease.

properties

IUPAC Name

2-[4-[(1-adamantylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3.ClH/c1-24-18-7-13(2-3-17(18)25-12-19(21)23)11-22-20-8-14-4-15(9-20)6-16(5-14)10-20;/h2-3,7,14-16,22H,4-6,8-12H2,1H3,(H2,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNUBSILUZHIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)OCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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